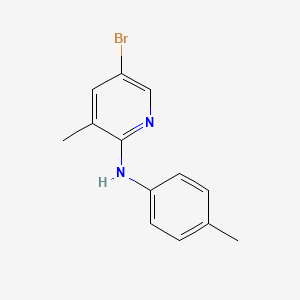![molecular formula C8H6N2O2 B1525366 Ácido 1H-pirrolo[2,3-c]piridina-7-carboxílico CAS No. 945840-82-4](/img/structure/B1525366.png)
Ácido 1H-pirrolo[2,3-c]piridina-7-carboxílico
Descripción general
Descripción
1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the empirical formula C7H6N2 . It’s a solid substance with a molecular weight of 118.14 .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridine consists of a pyridine ring fused with a pyrrole ring . The InChI code for this compound is 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H .Physical And Chemical Properties Analysis
1H-pyrrolo[2,3-c]pyridine is a solid substance . Its molecular weight is 118.14 , and its InChI code is 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H .Aplicaciones Científicas De Investigación
Gestión de la diabetes
Se ha demostrado que los derivados de pirrolopiridina reducen los niveles de glucosa en sangre, lo que puede ser beneficioso en la prevención y el tratamiento de trastornos que involucran glucosa en sangre plasmática elevada, como la diabetes tipo 1, la diabetes relacionada con la obesidad, la dislipidemia diabética, la hipertrigliceridemia, la resistencia a la insulina, la intolerancia a la glucosa, la hiperlipidemia, las enfermedades cardiovasculares y la hipertensión .
Terapia contra el cáncer
Algunos derivados de pirrolopiridina se han diseñado como inhibidores del sitio de unión a la colchicina y han mostrado actividades antitumorales moderadas a excelentes contra diversas líneas celulares de cáncer, incluidas HeLa, SGC-7901 y MCF-7 in vitro .
Tratamiento de la enfermedad por reflujo gastroesofágico (ERGE)
Se han identificado derivados de 1H-pirrolo[2,3-c]piridina-7-amina como compuestos líderes prometedores como bloqueadores ácidos competitivos de potasio (P-CAB), que podrían utilizarse en el tratamiento de úlceras pépticas y otras enfermedades relacionadas con el ácido .
Aplicaciones analgésicas y antiinflamatorias
Los AINE derivados del imidazo[1,2-a]piridina, que están relacionados estructuralmente con las pirrolopiridinas, tienen actividad analgésica, antipirética y antiinflamatoria .
Tratamiento del melanoma
Vemurafenib es un fármaco derivado de pirrolo[2,3-b]piridina de primera clase que actúa como un inhibidor de la enzima B-Raf para el tratamiento del melanoma .
Terapia antineoplásica
Ceralasertib es un compuesto que contiene pirrolo[2,3-b]piridina que actualmente se encuentra en ensayos de fase II como inhibidor de la cinasa ATR para la terapia antineoplásica .
Mecanismo De Acción
Target of Action
The primary targets of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a molecular weight of 16215 , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
In vitro studies have shown that 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid derivatives can inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can bind to specific proteins, altering their conformation and activity, which can have significant implications for cellular processes.
Cellular Effects
The effects of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid on cells are multifaceted. It has been observed to influence cell proliferation, migration, and apoptosis. In particular, studies have shown that this compound can inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, and induce apoptosis . Furthermore, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as FGFRs, leading to the disruption of downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the complex and enhance its biological activity.
Temporal Effects in Laboratory Settings
The temporal effects of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments. The effects of this compound may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in animal models are dose-dependent. At lower doses, this compound has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can affect the activity of key metabolic enzymes, such as glycogen synthase kinase-3 (GSK-3), thereby modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate biological membranes .
Subcellular Localization
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The subcellular localization of this compound is often mediated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . This localization is critical for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules to exert its effects.
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSUZZHBANMMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696650 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945840-82-4 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

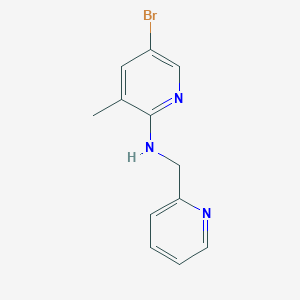
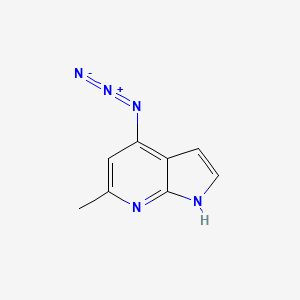
![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
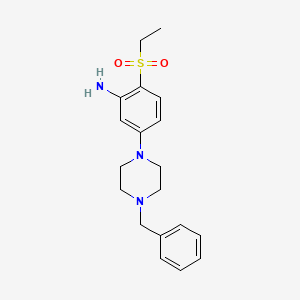
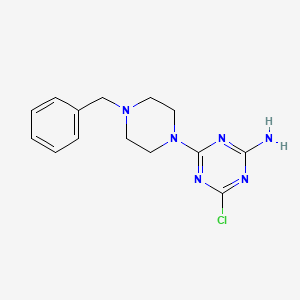
![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)

